molecular formula C7H5N5O B14775560 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one

5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one

Cat. No.: B14775560
M. Wt: 175.15 g/mol
InChI Key: YRUOXNGMWLULNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one is a heterocyclic compound that contains both pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyluracil with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the triazole or pyrimidine rings .

Scientific Research Applications

5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-nitroimidazole: Another heterocyclic compound with similar structural features.

    2-methyl-4(5)-nitroimidazole: Shares the imidazole ring but differs in the position and type of substituents.

Uniqueness

The uniqueness of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one lies in its combined pyrimidine and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H5N5O

Molecular Weight

175.15 g/mol

IUPAC Name

5-methylidene-4-(1,2,4-triazol-1-yl)pyrimidin-2-one

InChI

InChI=1S/C7H5N5O/c1-5-2-9-7(13)11-6(5)12-4-8-3-10-12/h2-4H,1H2

InChI Key

YRUOXNGMWLULNW-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)N=C1N2C=NC=N2

Origin of Product

United States

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